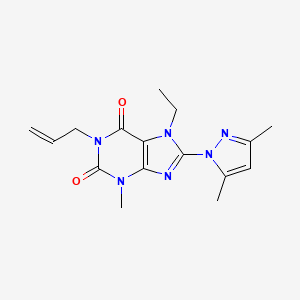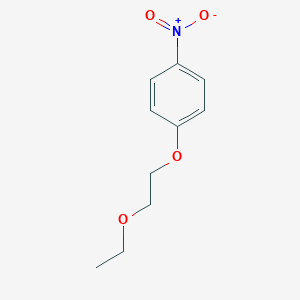![molecular formula C17H12N2O5 B2878960 N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898373-18-7](/img/structure/B2878960.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as CBX, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
CBX has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CBX has also been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively.
Mecanismo De Acción
The mechanism of action of CBX involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CBX has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation. CBX has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBX has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CBX has also been found to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, CBX has certain limitations as well. It has been found to exhibit low solubility in water, which can make it difficult to use in certain types of experiments. CBX has also been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of CBX. One potential direction is to explore the use of CBX as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is to further explore the mechanism of action of CBX and its interaction with various cellular targets. Additionally, the development of more efficient synthesis methods for CBX could help to facilitate its use in various types of experiments. Finally, the use of CBX in combination with other compounds could help to enhance its biological activity and potential therapeutic applications.
Métodos De Síntesis
The synthesis of CBX involves the reaction of 2-amino-4-nitrophenol with 2-chlorobenzoyl chloride, followed by reduction with sodium dithionite to obtain 2-amino-4-chlorobenzofuran. This is then reacted with 3,4-dihydroxybenzaldehyde in the presence of acetic anhydride to obtain the final product, CBX.
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUDGXTONIWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)


![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)
![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)


